2-(3,4-Dimethylphenoxy)aniline
Overview
Description
2-(3,4-Dimethylphenoxy)aniline: is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an aniline group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the primary methods for synthesizing 2-(3,4-Dimethylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of a halogenated precursor with an aniline derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3,4-Dimethylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Halogenated precursors and strong bases like sodium hydroxide are often employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)aniline is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and aniline groups allow it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
3-(3,4-Dimethylphenoxy)aniline: Similar in structure but with different substitution patterns.
Aniline: The parent compound with a simpler structure.
N,N-Dimethylaniline: A derivative with additional methyl groups on the nitrogen atom.
Uniqueness: 2-(3,4-Dimethylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other aniline derivatives may not be as effective .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVRCLIJGRILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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